4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde
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Overview
Description
4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde typically involves the glycosylation of a phenolic compound with a sugar moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenolic compounds .
Scientific Research Applications
4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde involves its interaction with various molecular targets and pathways. It may exert its effects through antioxidant mechanisms, scavenging free radicals, and modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol: Another phenolic glycoside with similar structural features.
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate: A compound with similar glycosylation patterns.
Uniqueness
4-(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde is unique due to its specific glycosylation pattern and the presence of an aldehyde group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H16O6 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H16O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-7,10-13,15-17H,1H3 |
InChI Key |
KTBXFUXBVKOEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)O)O)O |
Origin of Product |
United States |
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